(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester
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Overview
Description
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester typically involves the condensation of 4-hydroxy-2-quinolone with acetic acid and propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolone moiety to its corresponding hydroquinoline form.
Substitution: The hydroxyl group at the 4-position can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroquinolines, and substituted quinolones, each with distinct biological activities .
Scientific Research Applications
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It is studied for its potential use in treating bacterial infections and certain types of cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . Additionally, the compound may interact with cellular pathways involved in apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: A parent compound with similar biological activities.
Nalidixic acid: An early quinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with enhanced potency
Uniqueness
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester is unique due to its specific ester functional group, which can modulate its pharmacokinetic properties and enhance its bioavailability. This structural feature distinguishes it from other quinolone derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
propyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-7-19-12(16)8-10-13(17)9-5-3-4-6-11(9)15-14(10)18/h3-6H,2,7-8H2,1H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGDKWSUKCDQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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